Betrixaban maleate
Overview
Description
Betrixaban maleate is an oral anticoagulant drug that acts as a direct inhibitor of Factor Xa. It is primarily used for the prevention of venous thromboembolism in adults who are hospitalized for acute illnesses and are at risk for thromboembolic complications . This compound has a unique pharmacokinetic profile, including a long half-life and minimal renal excretion, making it suitable for patients with varying degrees of renal function .
Mechanism of Action
Target of Action
Betrixaban maleate primarily targets Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in the conversion of prothrombin to thrombin, which is a critical step in blood clot formation .
Mode of Action
This compound acts as a direct inhibitor of Factor Xa . It inhibits both free and prothrombinase-bound Factor Xa in a cofactor-independent manner . By inhibiting Factor Xa, this compound prevents thrombin generation, thereby reducing the risk of blood clot formation .
Biochemical Pathways
The inhibition of Factor Xa by this compound disrupts the coagulation cascade, preventing the conversion of prothrombin to thrombin . This action effectively reduces thrombin generation without directly affecting platelet aggregation .
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties compared to other direct oral anticoagulants (DOACs). It has the longest half-life among the DOAC class, with a terminal half-life of 35–45 hours and an effective half-life of 19–27 hours . This compound is mainly cleared via the hepatobiliary system, making it suitable for patients with severe renal insufficiency . It also has a low peak-to-trough ratio compared to other anticoagulants, leading to a consistent anticoagulant effect over 24 hours .
Result of Action
The primary result of this compound’s action is the prevention of venous thromboembolism (VTE) in patients with moderate to severe restricted mobility or other risks for VTE . By inhibiting Factor Xa, this compound reduces thrombin generation, thereby decreasing the risk of blood clot formation .
Action Environment
This compound’s action can be influenced by various environmental factors. For instance, it has been found to be biodegradable in acidic and alkaline environments . Additionally, its bioavailability is lowered if taken with fatty food . Therefore, the efficacy and stability of this compound can be affected by factors such as pH levels and dietary habits.
Biochemical Analysis
Biochemical Properties
Betrixaban maleate plays a significant role in biochemical reactions by inhibiting Factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. This compound interacts with Factor Xa through competitive and reversible binding, which is essential for its anticoagulant effect . The compound’s interaction with Factor Xa is characterized by high selectivity and potency, ensuring effective anticoagulation without significantly affecting other coagulation factors .
Cellular Effects
This compound influences various cellular processes, particularly those related to coagulation and thrombosis. By inhibiting Factor Xa, this compound reduces thrombin generation, which in turn affects platelet activation and aggregation. This inhibition leads to decreased clot formation and stabilization. Additionally, this compound may influence cell signaling pathways involved in inflammation and vascular repair, although these effects are secondary to its primary anticoagulant action .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of Factor Xa, preventing the enzyme from catalyzing the conversion of prothrombin to thrombin. This binding is both competitive and reversible, allowing for precise regulation of anticoagulation. This compound does not directly affect platelet aggregation but indirectly reduces thrombin-mediated platelet activation . The compound’s high selectivity for Factor Xa minimizes off-target effects and enhances its safety profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed to be stable over time. The compound exhibits minimal degradation and maintains its anticoagulant activity for extended periods. Long-term studies have shown that this compound remains effective in preventing thrombus formation without significant loss of potency. Additionally, the compound’s stability ensures consistent results in both in vitro and in vivo experiments .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively prevents thrombus formation without causing significant bleeding. At higher doses, this compound may lead to increased bleeding risk and other adverse effects. Threshold effects are observed, where a certain dosage is required to achieve optimal anticoagulation without compromising safety .
Metabolic Pathways
This compound is primarily metabolized through hydrolysis, with minimal involvement of hepatic enzymes. This unique metabolic pathway reduces the risk of drug-drug interactions and accumulation in patients with liver impairment. The compound’s metabolites are inactive and excreted mainly via the hepatobiliary system. This compound’s minimal hepatic metabolism ensures a predictable pharmacokinetic profile and consistent anticoagulant effect .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. The compound’s high lipophilicity facilitates its movement across cell membranes, allowing for effective distribution to target sites. This compound does not rely on specific transporters or binding proteins for its cellular uptake, ensuring broad tissue distribution and consistent anticoagulant activity .
Subcellular Localization
This compound is predominantly localized in the cytoplasm, where it exerts its anticoagulant effects by inhibiting Factor Xa. The compound does not require specific targeting signals or post-translational modifications for its activity. Its subcellular localization ensures direct interaction with Factor Xa, leading to efficient inhibition of the coagulation cascade .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of betrixaban maleate involves a multi-step process. One of the key steps includes the coupling reaction of p-cyanobenzoic acid with 2-amino-N-(5-chloro-2-pyridyl)-5-methoxybenzamide. This reaction utilizes a coupling catalyst such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) under acidic conditions to form the desired product . The reaction conditions are mild, and the process is suitable for industrial production.
Industrial Production Methods: In industrial settings, this compound is produced by reacting betrixaban with maleic acid in a mixed solvent of aprotic solvent and water. This method avoids the generation of impurities and improves the yield and purity of the final product. The yield can reach up to 80%, and the purity can exceed 99.6% .
Chemical Reactions Analysis
Types of Reactions: Betrixaban maleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Betrixaban maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of direct Factor Xa inhibitors.
Biology: this compound is used in research related to blood coagulation and thromboembolic disorders.
Medicine: The compound is extensively studied for its therapeutic potential in preventing venous thromboembolism and other related conditions.
Industry: this compound is used in the pharmaceutical industry for the development of anticoagulant therapies.
Comparison with Similar Compounds
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3.C4H4O4/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20;5-3(6)1-2-4(7)8/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSJEZCXVWQKCL-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936539-80-9 | |
Record name | Betrixaban maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936539809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(5-chloro-pyridin-2-yl)-2-[4-(N,N--dimethylcarbamimidoyl) benzoylamino]-5-methoxy-benzamide maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETRIXABAN MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Z3021TMU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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